4-Hydrazinylpyridin-2(1H)-one
Overview
Description
4-Hydrazinylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H7N3O It is characterized by a pyridine ring substituted with a hydrazine group at the 4-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylpyridin-2(1H)-one typically involves the reaction of 4-chloropyridine-2(1H)-one with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-chloropyridine-2(1H)-one+hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of 4-hydrazinylpyridin-2-ol.
Substitution: Formation of N-substituted hydrazinylpyridin-2(1H)-one derivatives.
Scientific Research Applications
4-Hydrazinylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Biological Studies: It is used as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
4-Hydrazinylpyridin-2(1H)-one can be compared with other similar compounds such as:
4-Aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a hydrazine group.
4-Hydrazinylpyridine: Lacks the keto group at the 2-position.
4-Hydrazinylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in the presence of both the hydrazine and keto groups, which confer distinct reactivity and coordination properties.
Properties
IUPAC Name |
4-hydrazinyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQHVQJVRZINSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544967 | |
Record name | 4-Hydrazinylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106689-41-2 | |
Record name | 4-Hydrazinylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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